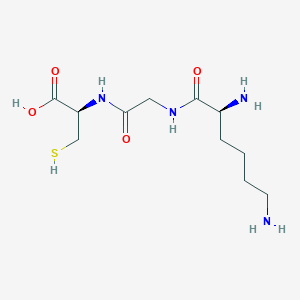
L-Lysylglycyl-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysylglycyl-L-cysteine is a tripeptide composed of three amino acids: lysine, glycine, and cysteine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Lysylglycyl-L-cysteine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. This involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is often employed, where the amino group of each amino acid is protected by an Fmoc group that can be removed under basic conditions. The synthesis proceeds as follows:
Attachment of the first amino acid: The C-terminal amino acid (L-cysteine) is attached to the resin.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The next amino acid (glycine) is activated and coupled to the deprotected amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the addition of L-lysine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods can be optimized for scalability and efficiency, often incorporating automated synthesizers and high-throughput purification techniques to meet the demands of commercial production.
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysylglycyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds, which are crucial for the structural stability of proteins.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The amino groups of lysine can participate in nucleophilic substitution reactions, forming amide bonds with carboxylic acids or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular oxygen can be used under mild conditions to oxidize the thiol group.
Reduction: DTT or β-mercaptoethanol in aqueous buffer solutions are commonly used for reducing disulfide bonds.
Substitution: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate carboxylic acids for amide bond formation.
Major Products
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of amide-linked derivatives.
Applications De Recherche Scientifique
L-Lysylglycyl-L-cysteine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability, particularly the role of disulfide bonds.
Medicine: Potential therapeutic applications due to its antioxidant properties, which can protect cells from oxidative stress.
Industrial: Utilized in the development of peptide-based materials and as a building block for more complex peptide structures.
Mécanisme D'action
The mechanism of action of L-Lysylglycyl-L-cysteine involves its ability to form disulfide bonds through the thiol group of cysteine. This property is crucial for maintaining the structural integrity of proteins and peptides. Additionally, the lysine and glycine residues contribute to the overall stability and solubility of the compound. The molecular targets and pathways involved include interactions with other thiol-containing molecules and participation in redox reactions.
Comparaison Avec Des Composés Similaires
L-Lysylglycyl-L-cysteine can be compared with other similar compounds such as:
L-cysteine: A single amino acid with a thiol group, primarily involved in redox reactions and protein structure.
L-methionine: Another sulfur-containing amino acid, but with a thioether group instead of a thiol group.
Glutathione: A tripeptide composed of glutamate, cysteine, and glycine, known for its antioxidant properties and role in cellular detoxification.
This compound is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties compared to other sulfur-containing peptides.
Propriétés
Numéro CAS |
179034-18-5 |
|---|---|
Formule moléculaire |
C11H22N4O4S |
Poids moléculaire |
306.38 g/mol |
Nom IUPAC |
(2R)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C11H22N4O4S/c12-4-2-1-3-7(13)10(17)14-5-9(16)15-8(6-20)11(18)19/h7-8,20H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1 |
Clé InChI |
DKTNGXVSCZULPO-YUMQZZPRSA-N |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)NCC(=O)N[C@@H](CS)C(=O)O)N |
SMILES canonique |
C(CCN)CC(C(=O)NCC(=O)NC(CS)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



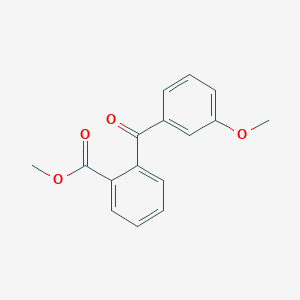
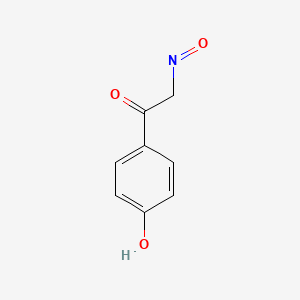
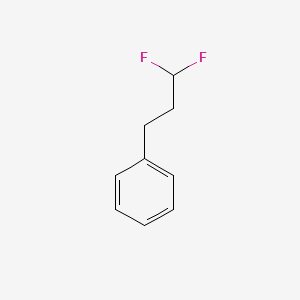
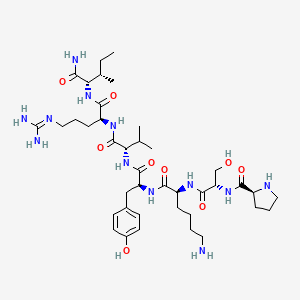

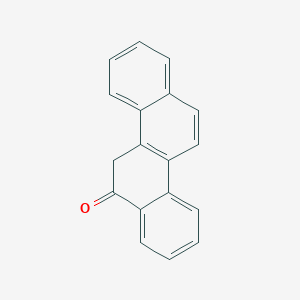

![3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene](/img/structure/B12557552.png)
![2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol](/img/structure/B12557557.png)
![Bicyclo[7.4.4]heptadecane](/img/structure/B12557563.png)
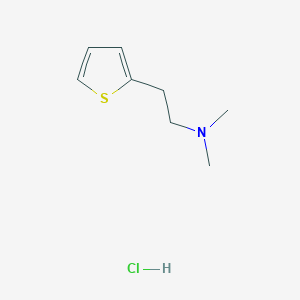
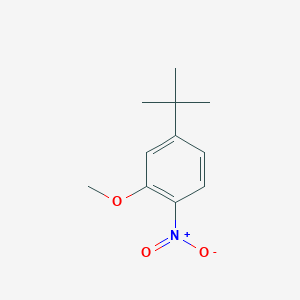
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine](/img/structure/B12557573.png)
